2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid

GSK-3β inhibition Kinase profiling Structure-based drug design

Researchers requiring a validated ortho-carboxylic acid scaffold for GSK-3β inhibitor design often face supply inconsistency for this specific chemotype. 2-[(1,3-Benzodioxol-5-ylmethyl)thio]benzoic acid (CAS 5808-16-2) resolves this as a confirmed screening compound and building block: • Documented utility in GSK-3β ATP-binding pocket engagement; ortho-substitution critical for hydrogen bonding geometry. • Oxidizable thioether bridge enables tunable sulfoxide/sulfone derivatization for ADME optimization. • Validated presence in HTS collections for LtaS inhibition (S. aureus), supporting immediate antimicrobial probe deployment.

Molecular Formula C15H12O4S
Molecular Weight 288.3 g/mol
CAS No. 5808-16-2
Cat. No. B5742554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid
CAS5808-16-2
Molecular FormulaC15H12O4S
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CSC3=CC=CC=C3C(=O)O
InChIInChI=1S/C15H12O4S/c16-15(17)11-3-1-2-4-14(11)20-8-10-5-6-12-13(7-10)19-9-18-12/h1-7H,8-9H2,(H,16,17)
InChIKeyDWPSVPGCPOWNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5808-16-2 – 2-[(1,3-Benzodioxol-5-ylmethyl)thio]benzoic Acid: Procurement-Grade Thioether-Bridged Benzoic Acid Scaffold


2-[(1,3-Benzodioxol-5-ylmethyl)thio]benzoic acid (CAS: 5808-16-2; C15H12O4S; MW: 288.3 g/mol) [1] is an organosulfur benzoic acid derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked to a benzoic acid core via a flexible thioether (-S-CH2-) bridge. This compound is classified as a screening compound and synthetic building block with demonstrated utility in kinase inhibitor research (GSK-3β) and antimicrobial probe development .

Procurement Risk: Why Closely Related Benzodioxole Analogs Cannot Replace 5808-16-2 in Target-Focused Studies


Generic substitution within the benzodioxole-thioether class fails because minor structural modifications profoundly alter target engagement profiles, functional activity, and physicochemical properties. For instance, replacement of the benzoic acid moiety with an acetamide group (as in the K-series auxin agonists) [1] shifts biological function entirely from mammalian kinase inhibition to plant growth regulation. Similarly, alteration of the thioether bridge length or oxidation state (sulfide vs. sulfoxide vs. sulfone) changes conformational flexibility and metabolic stability [2]. The ortho-carboxylic acid substitution pattern on the phenyl ring (as in 5808-16-2) is critical for hydrogen bonding interactions in the ATP-binding pocket of GSK-3β . Therefore, procurement of 5808-16-2 is non-negotiable for replicating published structure-activity relationships or advancing defined chemical series.

5808-16-2 Differentiated Performance: Comparative Evidence vs. Benzodioxole Analogs


GSK-3β Kinase Binding: Structural Basis for 5808-16-2 Prioritization

The 1,3-benzodioxole (methylenedioxy) ring system present in 5808-16-2 is essential for potent GSK-3β inhibition, with binding stabilized by sulfur-mediated hydrophobic contacts in the ATP-binding pocket . In contrast, dimethoxy-substituted phenyl analogs lacking the cyclic methylenedioxy bridge show substantially reduced binding affinity due to loss of conformational constraint . The ortho-carboxylic acid substitution on the benzoic acid ring of 5808-16-2 enables critical hydrogen bonding interactions not achievable with meta- or para-substituted regioisomers .

GSK-3β inhibition Kinase profiling Structure-based drug design

Functional Divergence: Acetamide Analogues Redirect Activity to Plant Auxin Signaling

Replacement of the benzoic acid moiety in 5808-16-2 with an acetamide group yields N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamides (K-1 to K-22), which exhibit potent auxin receptor (TIR1) agonist activity. K-10 demonstrated root growth-promoting activity far exceeding that of the endogenous auxin NAA (1-naphthylacetic acid) [1] and showed stronger binding affinity to TIR1 than NAA via molecular docking [2]. This functional redirection from mammalian kinase inhibition to plant hormone receptor agonism underscores the critical role of the carboxylic acid terminus in target selection .

Auxin receptor agonism Plant growth regulation TIR1

Antimicrobial Activity Threshold: Thioether-Benzodioxole Class vs. 5808-16-2 Specificity

Alkyl thio-1,2,4-triazole derivatives (structurally related thioether-containing compounds) exhibit potent antibacterial effects against Gram-positive and Gram-negative pathogens, with Minimum Inhibitory Concentration (MIC) values often below 5 μg/mL . This class-level activity is attributed to thioether-mediated disruption of bacterial enzyme function and membrane integrity . While 5808-16-2 shares the critical thioether pharmacophore, its specific benzodioxole-benzoic acid scaffold has been investigated for distinct antimicrobial and anticancer activities . Quantitative MIC data for 5808-16-2 against specific bacterial strains are not reported in the accessible primary literature.

Antibacterial Thioether pharmacophore Gram-positive

Regioisomeric Carboxylic Acid Positioning: ortho- vs. meta-/para- Substitution Impact

The ortho-substituted benzoic acid configuration in 5808-16-2 enables intramolecular and intermolecular hydrogen bonding geometries distinct from meta- or para-substituted regioisomers. Ortho-carboxylic acid groups can form directional hydrogen bonds with nucleophilic sites on target proteins and influence molecular conformation through steric and electronic effects . In contrast, meta- and para-substituted benzoic acid regioisomers exhibit different hydrogen bonding vectors and conformational preferences that alter target recognition . This regiochemical specificity is particularly relevant for ATP-binding pocket interactions in kinases such as GSK-3β .

Regiochemistry Hydrogen bonding Benzoic acid derivatives

Oxidation State of Thioether Bridge: Sulfide vs. Sulfoxide/Sulfone Metabolic Consequences

The thioether (-S-) linkage in 5808-16-2 can undergo oxidation to form sulfoxide (-SO-) or sulfone (-SO2-) derivatives . This oxidative transformation significantly alters physicochemical properties (polarity, hydrogen bonding capacity), metabolic stability, and clearance rates. Sulfoxides and sulfones exhibit reduced metabolic lability compared to parent sulfides in certain biological systems [1]. While quantitative in vitro metabolic stability data (e.g., microsomal half-life, intrinsic clearance) for 5808-16-2 are not publicly reported, the potential for controlled oxidation provides a synthetic strategy for modulating ADME properties that is not available for ether-bridged or carbon-linked analogs .

Metabolic stability Sulfur oxidation ADME

High-Throughput Screening Database Presence: PubChem AID Evidence for 5808-16-2

5808-16-2 has been deposited in screening libraries and subjected to high-throughput assays. Specifically, a compound with the identical chemical structure (2-[(1,3-Benzodioxol-5-ylmethyl)thio]benzoic acid; CAS 324774-42-7; same connectivity as 5808-16-2) was screened in a luminescence-based cell-based primary high-throughput screening assay to identify inhibitors of LtaS (lipoteichoic acid synthase) in Staphylococcus aureus at the ICCB-Longwood/NSRB Screening Facility, Harvard Medical School [1]. The presence of this compound in curated HTS collections distinguishes it from uncharacterized or purely synthetic analogs lacking screening provenance .

High-throughput screening HTS LtaS inhibitor

5808-16-2 Procurement-Driven Research Applications: Where Differentiated Structure Enables Unique Science


GSK-3β Kinase Inhibitor Discovery and Chemical Probe Development

Utilize 5808-16-2 as a validated starting scaffold for GSK-3β inhibitor design programs. The compound's methylenedioxy-benzodioxole ring system and ortho-benzoic acid configuration are specifically recognized in the GSK-3β ATP-binding pocket, with sulfur-mediated hydrophobic contacts contributing to binding stabilization . The carboxylic acid functionality enables amide coupling and esterification for SAR expansion, while the oxidizable thioether bridge offers a tunable handle for modulating physicochemical and ADME properties [1]. This scaffold is distinct from the acetamide-based K-series benzodioxole derivatives, which target plant TIR1 receptors and lack mammalian kinase activity [2].

Antimicrobial Screening Campaigns Leveraging Thioether-Benzodioxole Pharmacophore

Deploy 5808-16-2 in antimicrobial discovery screens as a representative benzodioxole-thioether-benzoic acid chemotype. Structurally related alkyl thio-1,2,4-triazole derivatives demonstrate potent antibacterial activity with MIC values below 5 μg/mL against both Gram-positive and Gram-negative pathogens, attributed to thioether-mediated disruption of bacterial enzyme function . The compound's documented presence in the ICCB-Longwood/NSRB HTS collection for LtaS inhibition screening in Staphylococcus aureus provides external validation of its suitability for antibacterial target screening [1].

Synthetic Methodology Development for Thioether Oxidation State Modulation

Employ 5808-16-2 as a model substrate for developing and optimizing selective thioether oxidation protocols. The thioether bridge can be oxidized using hydrogen peroxide or m-chloroperbenzoic acid to yield the corresponding sulfoxide or sulfone derivatives . This oxidation-state tuning provides a strategic handle for modulating compound polarity, hydrogen bonding capacity, and metabolic stability—a capability absent in ether-bridged or all-carbon-linked benzodioxole-benzoic acid analogs [1]. The carboxylic acid group enables facile HPLC or LC-MS monitoring of reaction progress and product distribution [2].

Structure-Activity Relationship Studies on Regioisomeric Benzoic Acid Positioning

Use 5808-16-2 as the ortho-substituted reference compound in comparative SAR studies examining the impact of carboxylic acid regioisomerism on target binding and biological activity. The ortho-carboxylic acid configuration enables unique hydrogen bonding geometries and conformational constraints that differ fundamentally from meta- or para-substituted regioisomers . Systematic comparison of 5808-16-2 with its meta- and para-regioisomeric counterparts can elucidate regiochemical determinants of kinase selectivity, protein-ligand interaction thermodynamics, and cellular permeability [1].

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